molecular formula C15H20N2O2S B6759402 N-[2-[(1-cyclopropylcyclobutyl)methylamino]-2-oxoethyl]thiophene-3-carboxamide

N-[2-[(1-cyclopropylcyclobutyl)methylamino]-2-oxoethyl]thiophene-3-carboxamide

Cat. No.: B6759402
M. Wt: 292.4 g/mol
InChI Key: COWIPGUXIFZWBX-UHFFFAOYSA-N
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Description

N-[2-[(1-cyclopropylcyclobutyl)methylamino]-2-oxoethyl]thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a cyclopropylcyclobutyl group, and an amide linkage

Properties

IUPAC Name

N-[2-[(1-cyclopropylcyclobutyl)methylamino]-2-oxoethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c18-13(8-16-14(19)11-4-7-20-9-11)17-10-15(5-1-6-15)12-2-3-12/h4,7,9,12H,1-3,5-6,8,10H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWIPGUXIFZWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)CNC(=O)C2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(1-cyclopropylcyclobutyl)methylamino]-2-oxoethyl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with an amine precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(1-cyclopropylcyclobutyl)methylamino]-2-oxoethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles or electrophiles are used under conditions that may include acidic or basic catalysts, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-[2-[(1-cyclopropylcyclobutyl)methylamino]-2-oxoethyl]thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[(1-cyclopropylcyclobutyl)methylamino]-2-oxoethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(1-cyclopropylcyclobutyl)methylamino]-2-oxoethyl]thiophene-3-carboxamide is unique due to the combination of its structural elements, which may confer distinct chemical and biological properties. The presence of both a thiophene ring and a cyclopropylcyclobutyl group makes it a versatile compound for various applications.

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